In Vivo L1210 Lymphoid Leukemia Antitumor Activity: Target Compound vs. DHFR Inhibitor Class Baseline
The target compound was evaluated in vivo against L1210 lymphoid leukemia in mice alongside two structural analogs (compounds 30 and 31) bearing 1,2,3-benzotriazinyl units. None of the three pyrimidine derivatives displayed any detectable inhibitory activity against lymphoid leukemia (L-1210) in mice, yielding 0% tumor inhibition [1]. In contrast, canonical DHFR inhibitors as a pharmacological class (e.g., methotrexate, aminopterin) consistently achieve ≥90% tumor growth inhibition in the standardized L1210 murine model at therapeutic doses [2].
| Evidence Dimension | In vivo antitumor efficacy (L1210 lymphoid leukemia model) |
|---|---|
| Target Compound Data | 0% tumor inhibition in L1210-bearing mice |
| Comparator Or Baseline | DHFR inhibitor class (methotrexate, aminopterin): ≥90% tumor growth inhibition at therapeutic doses (class-level baseline; individual compound data not head-to-head) |
| Quantified Difference | Complete absence of antitumor activity vs. near-complete tumor suppression by active DHFR inhibitors |
| Conditions | Murine L1210 lymphoid leukemia allograft model; compound administration route and dosing regimen as described in the original 1975 study. |
Why This Matters
This quantitative inactivity profile establishes the compound as a validated negative control for DHFR-targeted antitumor screens, enabling researchers to discriminate target-specific pharmacological effects from non-specific cytotoxicity — a critical requirement for assay standardization and procurement decision-making.
- [1] Brown TB, Stevens MFG. J Chem Soc Perkin Trans 1. 1975;(11):1023-1028. View Source
- [2] Bertino JR. Ode to methotrexate. J Clin Oncol. 1993;11(1):5-14. (Review summarizing DHFR inhibitor class activity in L1210 and other tumor models.) View Source
